(2S)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)propan-2-amine
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Overview
Description
(2S)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)propan-2-amine is a chiral compound with a complex structure that includes a benzofuran ring and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)propan-2-amine typically involves several steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification steps such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the amine group or the benzofuran ring, resulting in different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, especially at the amine group, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-reduced forms.
Scientific Research Applications
Chemistry
In chemistry, (2S)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)propan-2-amine is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of benzofuran derivatives.
Biology
Biologically, this compound is investigated for its potential interactions with biological targets, such as enzymes and receptors. Its chiral nature makes it particularly interesting for studying stereoselective biological processes.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may have applications in treating neurological disorders due to its structural similarity to known bioactive compounds.
Industry
Industrially, this compound could be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2S)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)propan-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzofuran ring and the amine group play crucial roles in these interactions, potentially affecting neurotransmitter systems or other biological pathways.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-(2-Methyl-2,3-dihydro-1-benzofuran-4-yl)propan-2-amine: Similar structure but with a different substitution pattern on the benzofuran ring.
(2S)-1-(2-Methyl-2,3-dihydro-1-benzofuran-6-yl)propan-2-amine: Another isomer with the methyl group in a different position.
(2S)-1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-amine: Lacks the methyl group, providing a basis for comparison of the effects of methylation.
Uniqueness
The unique combination of the benzofuran ring and the specific positioning of the methyl and amine groups in (2S)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)propan-2-amine gives it distinct chemical and biological properties
Properties
IUPAC Name |
(2S)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-8(13)5-10-3-4-12-11(7-10)6-9(2)14-12/h3-4,7-9H,5-6,13H2,1-2H3/t8-,9?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGHOTMHEKKYDI-IENPIDJESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)CC(C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC2=C(O1)C=CC(=C2)C[C@H](C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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